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L-TYROSINE (1-13C)

Cat. No.: B1579896
M. Wt: 182.18
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Carbon-13 Enrichment in Amino Acid Tracers

Carbon is the fundamental building block of most biological molecules, making ¹³C an ideal isotope for tracing metabolic processes. alfa-chemistry.com Enriching amino acids with ¹³C allows researchers to follow the carbon backbone of these essential molecules as they are incorporated into proteins or transformed into other metabolites. alfa-chemistry.com This is particularly crucial for understanding protein synthesis and degradation, as well as the intricate networks of metabolic reactions that sustain life.

The use of ¹³C-labeled amino acids enables the precise measurement of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. frontiersin.org This quantitative data is vital for understanding how metabolism is altered in various physiological and pathological states, such as cancer and diabetes. alfa-chemistry.com Furthermore, ¹³C-labeled compounds serve as internal standards in quantitative mass spectrometry, enhancing the accuracy and reliability of measurements. medchemexpress.com

Overview of L-TYROSINE (1-13C) as a Research Probe

L-Tyrosine (1-13C) is specifically designed to investigate the metabolic pathways involving tyrosine. As a conditionally essential amino acid, tyrosine is not only a building block for proteins but also a precursor for crucial molecules like catecholamine neurotransmitters (dopamine, norepinephrine (B1679862), and epinephrine), thyroid hormones, and melanin (B1238610). caymanchem.comwikipedia.org

By introducing L-Tyrosine (1-13C) into a biological system, researchers can track the incorporation of the ¹³C label into newly synthesized proteins, providing a direct measure of protein synthesis rates. nih.gov Additionally, the appearance of the ¹³C label in downstream metabolites of tyrosine, such as those in the catecholamine pathway, allows for the study of neurotransmitter synthesis and turnover. hmdb.ca This makes L-Tyrosine (1-13C) a versatile and powerful probe for investigating a wide range of physiological and pathophysiological processes, from protein metabolism in response to exercise to the neurochemical changes associated with neurological disorders. researchgate.netexamine.com

Interactive Data Table: Properties of L-TYROSINE (1-13C)

PropertyValue
Chemical Formula HOC₆H₄CH₂CH(NH₂)COOH (indicates ¹³C position)
Molecular Weight 182.18 g/mol
Isotopic Purity Typically ≥99%
Applications Biomolecular NMR, Metabolism, Metabolomics, Proteomics

Properties

Molecular Weight

182.18

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity for L Tyrosine 1 13c Applications

Chemo-Enzymatic Synthesis of L-TYROSINE (1-13C)

Chemo-enzymatic synthesis represents a powerful and widely adopted strategy for producing isotopically labeled L-amino acids, including L-TYROSINE (1-13C). nih.govresearchgate.net This approach strategically combines chemical reactions to build a labeled precursor with a final, highly specific enzymatic step to ensure the correct stereochemistry (L-form) of the final product. nih.govacs.org This integration circumvents the challenges associated with classical chemical methods, which often result in racemic mixtures (both D- and L-isomers) that require difficult and inefficient separation steps. nih.govacs.org

A common pathway for synthesizing carboxyl-labeled aromatic L-amino acids involves several key stages. nih.govd-nb.info The synthesis begins with a simple, commercially available 13C-labeled starting material. For instance, a method analogous to the synthesis of [1-13C]-L-Phenylalanine can be applied. nih.govd-nb.info This process starts with sodium [1-13C]-acetate, which is first converted into labeled acetic anhydride (B1165640). nih.govd-nb.info This anhydride then reacts with a suitable benzaldehyde (B42025) derivative in a chemical condensation reaction to yield a labeled cinnamic acid analogue. nih.govd-nb.info For L-Tyrosine synthesis, this would involve a protected p-hydroxybenzaldehyde.

The crucial final step employs an enzyme that stereoselectively adds an amino group to the cinnamic acid derivative. Phenylalanine ammonia-lyase (PAL) is one such enzyme that catalyzes the addition of ammonia (B1221849) to the double bond of cinnamic acid to form L-phenylalanine. nih.govd-nb.info A similar enzymatic strategy can be envisioned for a corresponding tyrosine precursor.

Alternatively, the enzyme β-tyrosinase (tyrosine phenol-lyase) offers a more direct route. researchgate.netacs.org This enzyme, often sourced from bacteria such as Erwinia herbicola, can catalyze the synthesis of L-Tyrosine from precursors like phenol (B47542), pyruvate (B1213749), and ammonia. researchgate.netacs.org To produce L-TYROSINE (1-13C), one would use pyruvate labeled at the C1 position ([1-13C]pyruvate) in this enzymatic reaction. The enzyme then facilitates the condensation of these components to yield the desired L-TYROSINE (1-13C) with high stereospecificity. The use of whole-cell systems, such as E. coli engineered to overexpress these enzymes, is a common and cost-effective approach for production. nih.gov

Production of L-TYROSINE (1-13C) for Specific Isotopic Enrichment

Achieving high isotopic enrichment at the C1 position is paramount for the utility of L-TYROSINE (1-13C) as a tracer. The choice of synthetic route and labeled starting material directly dictates the final enrichment level. The goal is to introduce the 13C isotope efficiently and with minimal dilution from natural abundance (¹²C) carbon sources.

One of the most effective methods relies on the β-tyrosinase enzyme system. acs.org This enzyme catalyzes the reversible reaction: Phenol + Pyruvate + Ammonia ⇌ L-Tyrosine + Water. By using [1-¹³C]pyruvic acid as a substrate, the ¹³C label is incorporated specifically into the carboxyl position of the L-Tyrosine product. This method offers high yields, often around 90%, based on the initial labeled precursor. acs.org The reaction is typically performed using whole bacterial cells, like Erwinia herbicola, which simplifies the process by not requiring enzyme purification. acs.org

Another robust chemo-enzymatic strategy involves building a labeled intermediate chemically, followed by enzymatic conversion. As described for the analogous synthesis of [1-¹³C]-L-Phenylalanine, starting with sodium [1-¹³C]-acetate ensures the label is carried through to the carboxyl group of the intermediate cinnamic acid derivative. d-nb.info The subsequent enzymatic amination step preserves this specific labeling in the final L-Tyrosine product. nih.govd-nb.info This multi-step chemical and enzymatic combination provides precise control over the position of the isotopic label. nih.gov

The table below summarizes key enzymatic methods suitable for producing specifically labeled L-Tyrosine.

EnzymePrecursors for L-TYROSINE (1-13C)Organism Source (Example)Key Advantage
β-Tyrosinase (Tyrosine Phenol-Lyase, EC 4.1.99.2)Phenol, [1-13C]Pyruvate , AmmoniaErwinia herbicola, Citrobacter freundiiDirect, high-yield enzymatic synthesis with high stereoselectivity. researchgate.netacs.org
Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.24)p-Hydroxy-[1-13C]cinnamic acid, AmmoniaRhodotorula glutinis (yeast)High stereospecificity in the final amination step. nih.govresearchgate.net

Considerations for Isotopic and Chiral Purity in Tracer Studies

For L-TYROSINE (1-13C) to be effective in tracer-based research, such as kinetic isotope effect (KIE) studies or metabolic flux analysis, both its isotopic and chiral (enantiomeric) purity must be exceptionally high. nih.govnih.gov

Isotopic purity refers to the percentage of molecules that contain the ¹³C isotope at the specified C1 position. High enrichment (typically >98%) is necessary to generate a signal that is clearly distinguishable from the natural 1.1% abundance of ¹³C, ensuring accurate measurements in mass spectrometry or NMR spectroscopy. nih.govotsuka.co.jp The synthetic methods described are designed to maximize this enrichment by using highly enriched precursors. acs.org Gas chromatography-mass spectrometry (GC-MS) is a common technique used to verify the final isotopic enrichment of the product after derivatization. universiteitleiden.nl

Chiral purity is equally critical. Biological systems are highly stereospecific, and enzymes typically act only on the L-enantiomer of amino acids. nih.gov The presence of the D-Tyrosine isomer, even in small amounts, can lead to inaccurate kinetic measurements and confounding results in metabolic studies, as it may be metabolized differently or not at all. nih.gov A significant advantage of chemo-enzymatic synthesis is the use of enzymes like β-tyrosinase or PAL, which are inherently stereospecific and produce almost exclusively the L-isomer, thus ensuring high chiral purity. acs.org This biochemical step obviates the need for complex and often inefficient chiral resolution of racemic mixtures produced by purely chemical syntheses. acs.org The purity of the final L-amino acid product is often confirmed to be >99% for the L-form.

Advanced Analytical Techniques for L Tyrosine 1 13c Tracing

Mass Spectrometry-Based Approaches for L-TYROSINE (1-13C)

Mass spectrometry (MS) is a primary tool for stable isotope tracing due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio. ckisotopes.com Various MS-based platforms are employed to track ¹³C labels from L-tyrosine through metabolic networks. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for quantifying the isotopic enrichment of metabolites, including L-tyrosine. mdpi.com The method typically requires chemical derivatization of non-volatile analytes like amino acids to make them volatile for gas chromatography. universiteitleiden.nlmdpi.com Following separation by GC, the mass spectrometer analyzes the fragments of the derivatized analyte, allowing for the determination of the extent of ¹³C incorporation.

In one study, the ¹³C-isotope enrichment of tyrosine residues in proteins was determined by GC-MS after protein hydrolysis and derivatization. universiteitleiden.nl The mass spectra clearly distinguished between the derivatized unlabeled L-tyrosine and its ¹³C-labeled counterpart by a difference in atomic mass units, enabling the calculation of enrichment. universiteitleiden.nl GC-MS can be used in selected ion monitoring (SIM) mode to enhance sensitivity and accuracy for quantifying low levels of ¹³C-isotopic enrichment, even below 1%. mdpi.com This is crucial when tracing metabolites in complex biological systems where the label becomes diluted. mdpi.com The analysis of mass isotopomer distributions (MIDs) provides detailed information on the labeling patterns, which can be used to elucidate metabolic fluxes. mdpi.comnih.gov

ParameterDescriptionFinding/Example
Sample Preparation Protein hydrolysis to release amino acids, followed by derivatization.Hydrolysis of protein followed by derivatization to make tyrosine volatile for GC analysis. universiteitleiden.nl
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (often a single quadrupole).Standard GC-single quadrupole MS instruments can be used. mdpi.com
Analysis Mode Selected Ion Monitoring (SIM) for targeted quantification of specific mass fragments.SIM mode is used to monitor specific ions corresponding to labeled and unlabeled fragments. mdpi.com
Quantification Calculation of Molar Percent Excess (MPE) based on the relative abundance of ions with and without the ¹³C label.The difference in mass between labeled and unlabeled tyrosine derivatives allows for enrichment calculation. universiteitleiden.nl
Application Determination of ¹³C enrichment in protein-bound tyrosine; metabolic flux analysis. universiteitleiden.nlnih.govUsed to achieve an average 95% uptake of labeled tyrosine in studies of S. oligorrhiza. universiteitleiden.nl

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a versatile technique for tracing the metabolic fate of L-TYROSINE (1-13C) without the need for derivatization. nih.govnih.govwellcomeopenresearch.org This approach allows for the simultaneous measurement of the labeled precursor and its various downstream metabolites in a single analytical run. wellcomeopenresearch.org

A key application of LC-MS is in elucidating complex biosynthetic pathways. For instance, researchers have used LC-MS to trace the fate of [U-¹³C]-L-tyrosine in melanocytes to measure the synthesis of eumelanin (B1172464) and pheomelanin. nih.govnih.gov By monitoring the incorporation of the ¹³C label into pathway intermediates, the study revealed new information about the differential de novo synthesis of these melanin (B1238610) types. nih.govnih.gov This method can distinguish between melanin synthesis and degradation, which is a limitation of traditional methods. nih.govnih.gov The compatibility of L-tyrosine fate tracing with untargeted LC-MS-based metabolomics enables a broad measurement of cellular metabolism in conjunction with specific pathways like melanogenesis. nih.gov

Technique FeatureDescriptionResearch Application Example
Methodology Untargeted tracing of the metabolic fate of stable isotope-labeled tyrosine using LC-MS. nih.govTracing [U-¹³C]-tyrosine in melanocytes to quantify de novo synthesis of eumelanin and pheomelanin. nih.govnih.gov
Instrumentation High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a tandem mass spectrometer (MS/MS). wellcomeopenresearch.orgA versatile LC-MS/MS approach allows for comprehensive analysis of central metabolic pathways. wellcomeopenresearch.org
Key Advantage No derivatization required; allows for the analysis of a wide range of metabolites with varying polarities. mdpi.comwellcomeopenresearch.orgRevealed that the synthesis of L-3,4-dihydroxyphenylalanine (L-DOPA), a key tyrosine metabolite, is differentially controlled. nih.gov
Data Analysis Tracking the temporal fate of ¹³C atoms from the labeled precursor into downstream metabolites. nih.govFindings provided a quantitative assessment of eumelanin and pheomelanin levels in human melanocytes with varied MC1R activity. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique that visualizes the spatial distribution of metabolites directly in tissue sections. kuleuven.benih.gov When combined with a high-resolution mass analyzer like a Fourier-Transform Ion Cyclotron Resonance (FTICR) instrument, it enables the spatiotemporal tracing of isotope-labeled compounds. kuleuven.benih.gov

This advanced technique has been used to study the kinetics of L-[ring-¹³C₆]-phenylalanine and its conversion to L-[ring-¹³C₆]-tyrosine in non-small cell lung carcinoma (NSCLC) xenograft models. nih.govacu.edu.aunih.gov By analyzing tissue sections at different time points after the administration of the labeled precursor, researchers could map the distribution of both ¹³C₆-Phe and its product, ¹³C₆-Tyr. nih.gov The results showed that both amino acids had higher abundances in viable tumor regions compared to non-viable areas. nih.govacu.edu.aunih.gov This approach provides unprecedented insight into local amino acid metabolism within the context of tumor morphology and its microenvironment. nih.govnih.gov The high mass resolution of FTICR-MS is critical to separate the signal of the labeled compound from other endogenous molecules with similar masses. kuleuven.be

ParameterDescriptionResearch Findings in NSCLC Model
Technique MALDI-FTICR-MSI visualizes the distribution of molecules in tissue sections over time. nih.govacu.edu.auUsed to study L-[ring-¹³C₆]-Phenylalanine and L-[ring-¹³C₆]-Tyrosine kinetics at 10, 30, and 60 minutes post-injection. nih.gov
Tracer L-[ring-¹³C₆]-Phenylalanine, which is converted in vivo to L-[ring-¹³C₆]-Tyrosine. nih.govHighest abundance of ¹³C₆-Phe was seen at 10 min, while ¹³C₆-Tyr showed a delayed temporal trend. acu.edu.aunih.gov
Spatial Resolution Provides molecular maps correlated with tissue histology (e.g., viable vs. necrotic tumor regions). nih.gov¹³C₆-Phe and ¹³C₆-Tyr were more abundant in viable tumor regions than in non-viable or hemorrhagic regions. nih.govnih.gov
Significance Allows for the study of metabolic heterogeneity and local amino acid kinetics within the tumor microenvironment. nih.govExplored local phenylalanine metabolism in the context of cancer tissue morphology for the first time. nih.govnih.gov

Beyond tracing its direct metabolic products, quantifying specific derivatives of L-tyrosine is crucial for understanding cellular processes like oxidative stress. Quantitative MS-based methods, typically using LC-MS/MS, have been developed to measure stable end-products of protein oxidation, such as 3-chlorotyrosine and 3-nitrotyrosine (B3424624). mdpi.comnih.gov

These methods rely on the principle of stable isotope dilution, where a known amount of an isotopically labeled internal standard (e.g., ¹³C₆-tyrosine derivatives) is added to the sample. mdpi.comnih.gov This allows for accurate and precise quantification by correcting for variations in sample preparation and instrument response. nih.gov The analysis is often performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the native analyte and its labeled internal standard. nih.gov For example, the transition from the molecular ion [M+H]⁺ of 3-nitrotyrosine at m/z 227 to the product ion at m/z 181 (representing a neutral loss of 46) is a candidate for MRM analysis. nih.gov Such methods are sensitive enough to quantify these derivatives in complex biological samples like plasma. mdpi.com

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Application
ortho-Tyrosine182136Marker of oxidative stress nih.gov
o,o'-Dityrosine361315Marker of protein oxidation nih.gov
3-Chlorotyrosine216170Marker of myeloperoxidase activity nih.gov
3-Nitrotyrosine227181Marker of nitrosative stress nih.gov

Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry Imaging (MALDI-FTICR-MSI) for Spatiotemporal Tracing of L-TYROSINE (1-13C)

Nuclear Magnetic Resonance (NMR) Spectroscopy for L-TYROSINE (1-13C) Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about molecular structure and isotopic labeling patterns. illinois.edu ¹³C NMR directly detects the ¹³C nucleus, making it inherently suitable for analyzing L-TYROSINE (1-13C). The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, allowing for the identification of the specific carbon atom that has been labeled. illinois.edursc.org

Solid-state NMR, often using the cross-polarization magic-angle spinning (CP/MAS) technique, is particularly useful for studying ¹³C-labeled amino acids in peptides and proteins. illinois.edu Studies have reported the ¹³C NMR spectra of L-tyrosine, assigning the specific resonance peaks to each carbon atom in the molecule. researchgate.netresearchgate.net For example, in L-tyrosine hydrochloride, the carboxyl carbon resonates around 172.6 ppm, while the aromatic carbons produce signals between 110 and 157 ppm. researchgate.net The precise chemical shifts can be influenced by factors such as local electrostatic fields within a protein structure. illinois.edu Advanced NMR pulse sequences can be used to further enhance the signal of labeled carbons and provide quantitative data on isotopic enrichment. researchgate.net

Carbon Atom¹³C Chemical Shift (ppm) in L-Tyrosine HCl
Carboxyl (C=O)172.6
Cα (CH-NH₃⁺)55.4
Cβ (CH₂)35.9
Cγ (Aromatic C-Cβ)126.8
Cδ (ortho to Cγ)132.0
Cε (meta to Cγ)117.2
Cζ (para to Cγ, C-OH)156.4
Data derived from the ¹³C NMR spectrum of L-tyrosine hydrochloride. researchgate.net

Applications of L Tyrosine 1 13c in Metabolic Pathway Elucidation

Investigation of Aromatic Amino Acid Biosynthesis Pathways

The biosynthesis of aromatic amino acids, including tyrosine, phenylalanine, and tryptophan, originates from the shikimate pathway. annualreviews.org This pathway is crucial for producing a wide range of essential compounds in plants and microorganisms. annualreviews.orgnih.gov L-Tyrosine (1-¹³C) is instrumental in studying the flow of carbon and the enzymatic steps involved in this network.

Precursor Role of L-TYROSINE (1-13C) in Microbial and Plant Systems

In both microbial and plant systems, L-tyrosine is a fundamental precursor for a multitude of natural products. annualreviews.orgusda.gov In plants, a significant portion of photosynthetically fixed carbon, estimated to be at least 30%, is channeled into the shikimate pathway to produce aromatic amino acids. annualreviews.org These amino acids are not only essential for protein synthesis but also serve as the building blocks for compounds like pigments, alkaloids, and hormones. annualreviews.orgnih.gov

Microorganisms, such as Escherichia coli, have been engineered to overproduce L-tyrosine, which can then be used as a starting material for the synthesis of valuable chemicals. nih.govasm.org The use of L-Tyrosine (1-¹³C) in these systems allows for precise tracking of its conversion into various secondary metabolites, confirming its role as a direct precursor. For instance, studies in Hyphomicrobium X demonstrated that the complete carbon skeleton of tyrosine is incorporated into the complex cofactor pyrroloquinoline quinone (PQQ). nih.gov

Enzymatic Conversions Involving L-TYROSINE (1-13C)

The metabolic journey of L-tyrosine involves a series of enzymatic conversions that have been elucidated in part through the use of isotopically labeled substrates like L-Tyrosine (1-¹³C). Key enzymes catalyze specific reactions that transform tyrosine into various intermediates.

In many organisms, the conversion of L-tyrosine is initiated by enzymes such as tyrosine phenol-lyase, which can decompose L-tyrosine into phenol (B47542), pyruvate (B1213749), and ammonia (B1221849). ichtj.waw.pluzh.ch Another critical enzyme is tyrosinase, which catalyzes the hydroxylation of L-tyrosine to L-DOPA, a pivotal step in several metabolic pathways. d-nb.inforesearchgate.net

The biosynthesis of tyrosine itself from prephenate, an intermediate of the shikimate pathway, is a critical control point. In plants and most microorganisms, prephenate is converted to p-hydroxyphenylpyruvate, which is then transaminated to form tyrosine. wikipedia.orgfrontiersin.org In mammals, tyrosine is synthesized from phenylalanine by phenylalanine hydroxylase. wikipedia.org

The table below summarizes key enzymatic conversions starting from L-tyrosine, which can be traced using L-Tyrosine (1-¹³C).

Enzyme NameReaction CatalyzedProduct(s)Organism Type
Tyrosine phenol-lyaseβ-elimination of L-TyrosinePhenol, Pyruvate, AmmoniaBacteria
TyrosinaseHydroxylation of L-TyrosineL-DOPAVarious
Phenylalanine hydroxylaseHydroxylation of PhenylalanineL-TyrosineMammals
Arogenate dehydrogenaseOxidation and decarboxylation of ArogenateL-TyrosinePlants, Bacteria

Tracing Carbon Flow into Downstream Metabolites of L-TYROSINE (1-13C)

The ¹³C label at the carboxyl position of L-tyrosine provides an unambiguous marker to follow the carbon flow into a variety of downstream natural products. This has been particularly valuable in understanding the biosynthesis of complex molecules.

Biosynthesis of Pyrrocidines and Related Natural Products from L-TYROSINE (1-13C)

Pyrrocidines are a class of fungal natural products characterized by a unique rsc.orgparacyclophane structure. rsc.orgbeilstein-journals.org Isotope labeling studies have been fundamental in confirming that L-tyrosine is a key precursor to these complex molecules. researchgate.nettandfonline.com Specifically, experiments using doubly labeled (4'-hydroxy-¹⁸O, 1-¹³C)-L-tyrosine fed to the fungus Acremonium zeae demonstrated that the phenolic oxygen of tyrosine is incorporated into the final pyrrocidine structure. rsc.orgbeilstein-journals.org This finding was crucial in distinguishing between two proposed mechanisms for the formation of the bent aryl ether macrocycle, supporting a pathway where the phenol acts as a nucleophile. rsc.orgbeilstein-journals.orgresearchgate.net These studies highlight the power of isotopic labeling in elucidating complex biosynthetic cyclization reactions. researchgate.net The polyketide-nonribosomal peptide (PK-NRP) hybrid nature of these compounds, derived from L-tyrosine and a polyketide chain, was also confirmed through these labeling experiments. researchgate.netnih.gov

Elucidation of Melanin (B1238610) Synthesis Pathways via L-TYROSINE (U-13C) Fate Tracing

Melanin, the primary pigment in humans, is synthesized from L-tyrosine. researchgate.netwikipedia.org A method using uniformly labeled L-Tyrosine (U-¹³C) coupled with liquid chromatography-mass spectrometry (LC-MS) has been developed to actively measure the synthesis of both eumelanin (B1172464) and pheomelanin. nih.govnih.gov This fate-tracing approach allows for the differentiation between newly synthesized melanin and pre-existing pigment, a distinction not possible with traditional methods. nih.gov The technique has revealed new details about the differential synthesis of eumelanin and pheomelanin, known as mixed melanogenesis, and how factors like melanosomal pH can influence this process. nih.govnih.gov The synthesis of L-3,4-dihydroxyphenylalanine (L-DOPA), a key intermediate in melanogenesis, is also tracked using this method. nih.govnih.gov While this specific subsection refers to L-TYROSINE (U-¹³C), the principle of using isotopically labeled tyrosine to trace metabolic fate is the central concept.

Metabolite MeasuredPathwayKey Finding from ¹³C Tracing
Eumelanin (via DHICA)Melanin SynthesisSynthesis is significantly increased by loss of sAC. nih.gov
Pheomelanin (via 5-SCD-d1)Melanin SynthesisSynthesis is significantly decreased by loss of sAC. nih.gov
L-DOPAMelanin SynthesisFormation is dependent on tyrosinase activity. nih.gov

Study of PQQ Biosynthesis Precursors using L-TYROSINE (1-13C)

Pyrroloquinoline quinone (PQQ) is a bacterial redox cofactor whose biosynthesis has been a subject of intense investigation. nih.gov Early studies using ¹³C-labeled precursors and NMR spectroscopy were pivotal in identifying the building blocks of PQQ. nih.govosti.gov It was established that the entire carbon skeleton of L-tyrosine is incorporated into the PQQ molecule in the bacterium Hyphomicrobium X. nih.gov Specifically, the phenol side chain of tyrosine forms the o-quinone containing ring, and the amino acid backbone cyclizes to form the pyrrole-2-carboxylic acid moiety. nih.govosti.gov Further research confirmed that glutamate (B1630785) is the other amino acid precursor. osti.gov These findings, made possible by tracing the fate of labeled atoms from L-tyrosine and other precursors, have laid the groundwork for understanding the complex enzymatic machinery responsible for assembling this novel cofactor. nih.gov

Tracing Tyrosine in Relation to Dopamine (B1211576) and Catecholamine Precursor Metabolism in Research Models

The use of stable isotope-labeled compounds, specifically L-TYROSINE (1-13C), has become a powerful tool in metabolic research, providing a precise method for tracing the fate of atoms through complex biochemical pathways. By replacing a standard carbon-12 atom with its heavier, non-radioactive isotope, carbon-13, at the first carbon position (the carboxyl carbon), L-TYROSINE (1-13C) acts as a tracer that can be distinguished from its endogenous counterpart by mass spectrometry. This technique allows researchers to quantitatively track the conversion of tyrosine into key neurotransmitters, offering profound insights into the dynamics of dopamine and catecholamine synthesis in various research models.

L-Tyrosine is the initial substrate for the synthesis of all catecholamines. europa.eu The pathway begins with the enzyme Tyrosine Hydroxylase (TH), which converts L-Tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). bio-rad.commdpi.comnih.gov This step is widely considered the rate-limiting step in catecholamine biosynthesis. nih.govnih.govscholaris.ca Subsequently, DOPA Decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC), converts L-DOPA into dopamine. bio-rad.commdpi.com From dopamine, the pathway can proceed to form norepinephrine (B1679862) (noradrenaline) through the action of dopamine-β-hydroxylase. scholaris.ca Dopamine itself is metabolized into primary byproducts, dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov

The introduction of L-TYROSINE (1-13C) into these models enables the direct measurement of flux through this pathway. As the labeled tyrosine is metabolized, the ¹³C atom is incorporated into L-DOPA, dopamine, and its subsequent metabolites. Analytical methods like liquid chromatography-mass spectrometry (LC-MS) can then differentiate and quantify these ¹³C-labeled products, providing a dynamic measure of neurotransmitter synthesis and turnover. nih.gov

Detailed Research Findings

Research utilizing L-TYROSINE (1-13C) and other labeled precursors has been instrumental in elucidating the regulation of catecholamine metabolism in different biological contexts, from cell cultures to complex in vivo animal models.

In Drosophila melanogaster models used to study Parkinson's disease, flies with overexpression of the LRRK2 gene (a gene linked to Parkinson's) showed a significant downregulation of the tyrosine metabolism pathway. mdpi.com This included the gene for Tyrosine 3-monooxygenase (the Drosophila equivalent of TH), indicating a transcriptional-level disruption in the primary step of dopamine synthesis. mdpi.com Further studies in Drosophila have shown that disrupting the tyrosine degradation pathway leads to an accumulation of tyrosine and a subsequent increase in the levels of tyrosine-derived neurotransmitters, including dopamine. elifesciences.org

In vivo studies in rats using microdialysis have demonstrated the direct impact of L-tyrosine availability on catecholamine metabolism in specific brain regions. nih.gov Administering L-tyrosine directly into the medial prefrontal cortex (MPFC) and striatum was found to elevate the levels of dopamine metabolites like DOPAC and HVA. nih.gov This indicates that under normal physiological conditions, the synthesis of catecholamines can be influenced by substrate availability, challenging the conventional view that Tyrosine Hydroxylase is always fully saturated. nih.gov

Human cell line models, such as SH-SY5Y neuroblastoma cells and LUHMES cells, have been employed to study the intricacies of dopamine production and the effects of compounds like L-DOPA. uni.lu Tracer studies in these cells help to map the metabolic flux and understand how external conditions or genetic modifications can alter the efficiency of dopamine synthesis. For instance, engineering SH-SY5Y cells to overexpress Tyrosine Hydroxylase was shown to induce dopamine production, a process that can be precisely quantified using labeled tyrosine. uni.lu

The tables below summarize the key components of the catecholamine synthesis pathway and highlight specific findings from research models where isotopic tracing has been applied.

Table 1: Key Molecules in the L-Tyrosine to Dopamine Pathway

Compound Type Name Enzyme Role in Pathway
Precursor L-Tyrosine - The initial amino acid for catecholamine synthesis. europa.eu
Intermediate L-DOPA Tyrosine Hydroxylase (TH) The product of the rate-limiting step. bio-rad.comnih.gov
Neurotransmitter Dopamine DOPA Decarboxylase (DDC/AADC) A key catecholamine involved in motor control and reward. bio-rad.commdpi.com
Neurotransmitter Norepinephrine Dopamine β-hydroxylase Synthesized from dopamine. scholaris.ca
Metabolite DOPAC Monoamine Oxidase (MAO) A primary metabolite of dopamine. nih.gov

| Metabolite | HVA | Catechol-O-methyltransferase (COMT) | A major final metabolite of dopamine. nih.gov |

Table 2: Research Findings on Catecholamine Metabolism Using Isotopic Tracers

Research Model Condition Studied Key Findings
Drosophila melanogaster LRRK2 gene overexpression Downregulation of the tyrosine metabolism pathway, including the gene for Tyrosine Hydroxylase, was observed. mdpi.com
Drosophila melanogaster Downregulation of Tyrosine Aminotransferase (TAT) Led to increased levels of tyrosine and all tyrosine-derived neurotransmitters, including dopamine. elifesciences.org
Rat (in vivo microdialysis) Increased L-tyrosine availability in the brain Elevated levels of dopamine metabolites (DOPAC, HVA) in the medial prefrontal cortex and striatum. nih.gov
Human Cell Lines (SH-SY5Y) Overexpression of Tyrosine Hydroxylase Engineering the cells to overexpress TH was sufficient to induce dopamine production. uni.lu

| Human Cell Lines (LUHMES) | L-DOPA treatment | Isotopic tracing revealed that L-DOPA treatment alters cellular carbon metabolism, affecting the contributions of glucose and glutamine to the TCA cycle. uni.lu |

These studies, powered by the precision of stable isotope tracers like L-TYROSINE (1-13C), collectively enhance our understanding of the delicate balance of neurotransmitter synthesis. They provide a quantitative framework for investigating how genetic factors, substrate availability, and pathological conditions can disrupt dopamine and catecholamine homeostasis, which is fundamental to the pathophysiology of numerous neurological and psychiatric disorders.

Quantitative Analysis of Metabolic Flux and Proteomics Using L Tyrosine 1 13c

Principles and Methodologies of 13C-Metabolic Flux Analysis (13C-MFA) with L-TYROSINE (1-13C) as a Readout

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for quantifying in vivo metabolic pathway activities. researchgate.net By introducing a 13C-labeled substrate, such as L-TYROSINE (1-13C), into a biological system, researchers can trace the path of the labeled carbon atoms through various metabolic reactions. nih.govsci-hub.se The resulting distribution of 13C isotopes in downstream metabolites provides a detailed map of intracellular carbon fluxes. vanderbilt.eduosti.gov This approach is crucial for understanding how cells regulate their metabolism in response to genetic or environmental changes. vanderbilt.edu

Determination of Intracellular Carbon Fluxes

The core principle of 13C-MFA lies in the measurement of isotopomer distributions in key metabolites. nih.gov When cells are cultured with a 13C-labeled substrate, the labeled carbons are incorporated into various metabolic intermediates. osti.gov Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is then used to analyze the mass isotopomer distributions (MIDs) of these metabolites, particularly proteinogenic amino acids, which are abundant and represent precursors from diverse metabolic pathways. vanderbilt.edubiorxiv.org

The choice of the 13C-labeled tracer is critical for maximizing the precision of flux measurements within specific pathways. vanderbilt.edu For instance, using specifically labeled glucose, such as [1-13C]glucose, can help distinguish between different glycolytic routes. osti.gov The resulting labeling patterns in amino acids like L-tyrosine, which is derived from the pentose (B10789219) phosphate (B84403) pathway and glycolysis, provide quantitative data on the fluxes through these central carbon metabolism routes. researchgate.netvanderbilt.edu

Integration of L-TYROSINE (1-13C) Labeling Data in Flux Models

The experimental MIDs obtained from L-TYROSINE (1-13C) tracing are integrated into computational models of cellular metabolism. vanderbilt.edumedchemexpress.com These models consist of a system of algebraic equations that describe the relationships between metabolic fluxes and isotopomer balances at a metabolic and isotopic steady state. vanderbilt.edu By fitting the model-simulated MIDs to the experimentally measured data, the unknown intracellular fluxes can be estimated. researchgate.net

Software tools are available to facilitate this complex analysis, allowing for the regression of flux parameters from the isotopic labeling data and other measured rates, such as substrate uptake and product secretion. vanderbilt.edubiorxiv.org This integration provides a system-wide quantification of metabolic pathways that would be difficult to assess using other methods. vanderbilt.edu

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using L-TYROSINE (1-13C) in Proteomics Research

SILAC is a powerful and widely used metabolic labeling strategy for quantitative proteomics. isotope.comresearchgate.net It enables the comparison of protein abundance between different cell populations with high accuracy. nih.gov The methodology involves growing one cell population in a medium containing a "light" (natural abundance) amino acid, while the other population is grown in a medium with a "heavy" isotope-labeled counterpart, such as L-TYROSINE (1-13C) or more commonly, 13C-labeled arginine and lysine. nih.govacs.org

Because the "light" and "heavy" amino acids are chemically identical, their incorporation does not affect cell growth or protein function. isotope.com After a sufficient number of cell divisions to ensure near-complete incorporation, the proteomes of the different cell populations can be mixed. isotope.com Subsequent analysis by mass spectrometry allows for the relative quantification of thousands of proteins simultaneously by comparing the signal intensities of the light and heavy peptide pairs.

Quantification of Protein Turnover Rates with L-TYROSINE (1-13C)

A variation of the SILAC technique, known as pulse-SILAC (pSILAC), can be employed to measure protein turnover rates. In this approach, cells are grown in a "light" medium and then switched to a "heavy" medium containing an isotope-labeled amino acid like L-TYROSINE (1-13C). uni-muenchen.de By monitoring the rate of incorporation of the heavy label into proteins over time, researchers can determine the synthesis and degradation rates of individual proteins. uni-muenchen.de

Studies have utilized various labeled amino acids, including L-[1-13C]leucine and L-[1-13C]tyrosine, to investigate whole-body and tissue-specific protein turnover in different physiological and pathological states. nih.govresearchgate.netatsjournals.org These analyses provide valuable insights into the dynamic nature of the proteome.

Applications in Quantitative Proteomics

The applications of SILAC are extensive and have significantly advanced our understanding of cellular processes. researchgate.net It is routinely used to study changes in protein expression in response to various stimuli, identify protein-protein interactions, and analyze post-translational modifications. researchgate.netnih.gov

In cancer research, SILAC has been instrumental in characterizing the proteomic changes associated with oncogenesis and in identifying potential therapeutic targets. nih.gov For instance, combining SILAC with RNA interference (RNAi) has allowed for the dissection of signaling pathways regulated by specific kinases. nih.gov The ability to accurately quantify changes in protein levels makes SILAC an indispensable tool in modern proteomics. alfa-chemistry.com

Targeted and Untargeted Metabolomics with L-TYROSINE (1-13C) Tracers

Isotope tracing with L-TYROSINE (1-13C) is a powerful method for both targeted and untargeted metabolomics, enabling the discovery and quantification of metabolic pathways. nih.govpnas.org By culturing cells with 13C-labeled precursors, endogenously synthesized metabolites become labeled with 13C atoms, allowing them to be distinguished from exogenous compounds. nih.gov

In targeted metabolomics , researchers focus on a predefined set of metabolites and use the isotopic labeling patterns to quantify fluxes through specific pathways. mdpi.com For example, tracing the carbons from [U-13C6]glucose or [U-13C5]glutamine can reveal the activity of central carbon metabolism and related biosynthetic pathways. nih.gov

In untargeted metabolomics , the goal is to identify as many metabolites as possible within a sample. acs.org The use of 13C tracers greatly aids in this process by allowing for the confident identification of endogenously synthesized metabolites based on their 13C enrichment. nih.gov This approach has the potential to uncover novel metabolites and metabolic pathways. nih.govdiva-portal.org

The data generated from these tracer experiments, whether targeted or untargeted, can be used to build comprehensive models of cellular metabolism, providing a deeper understanding of cellular physiology and disease. biorxiv.org

Table 1: Research Findings on L-TYROSINE (1-13C) and Related Compounds in Metabolic Analysis

Technique Labeled Compound(s) Used Key Findings Reference(s)
13C-MFA [1-13C]glucose, [U-13C6]glucose Determined contributions of extracellular carbon to intracellular amino acid pools. vanderbilt.edu
13C-MFA 13C-labeled substrates Enabled system-wide quantification of reversible, parallel, and cyclic metabolic pathways. vanderbilt.edu
SILAC L-[13C6]arginine, L-[2H4]lysine, L-[13C6, 15N4]arginine, L-[13C6, 15N2]lysine Characterized the tyrosine kinase-regulated proteome in breast cancer. nih.gov
pSILAC Isotope-labeled amino acids Applied to study protein turnover on a proteome-wide scale. uni-muenchen.de
Metabolomics U-13C9 L-Tyrosine Used to profile active and inactive metabolic pathways in human cells. nih.gov

| Metabolomics | 13C-labeled glucose and amino acids | Identified 45 metabolic by-products and their sources in CHO cell culture. | pnas.org |

Table 2: Chemical Compounds Mentioned

Compound Name
L-TYROSINE (1-13C)
L-Tyrosine
L-Arginine
L-Lysine
L-Leucine
[1-13C]glucose
[U-13C6]glucose
[U-13C5]glutamine
L-[13C6]arginine
L-[2H4]lysine
L-[13C6, 15N4]arginine
L-[13C6, 15N2]lysine
L-[1-13C]leucine

Identification of Novel Metabolites Incorporating L-TYROSINE (1-13C)

The use of stable isotope-labeled compounds, such as L-TYROSINE (1-13C), is a powerful technique in metabolomics for the discovery of previously uncharacterized metabolites. By introducing a "heavy" isotope of carbon into a specific precursor molecule, researchers can trace its metabolic fate and identify downstream products through the characteristic mass shift detected by mass spectrometry (MS). nih.govdoi.org This approach helps to distinguish true biological metabolites from non-biological signals and provides clues to the elemental composition and biosynthetic origin of novel compounds. doi.orgresearchgate.net

One of the primary challenges in untargeted metabolomics is the annotation of the vast number of detected mass features, many of which are not present in existing databases. researchgate.net Isotope labeling with precursors like L-TYROSINE (1-13C) significantly aids in this process. When cells or organisms are cultured with L-TYROSINE (1-13C), the 13C atom is incorporated into tyrosine-derived metabolites. In a mass spectrum, this results in a peak at a higher mass-to-charge (m/z) ratio compared to the corresponding unlabeled metabolite, with the mass difference indicating the number of labeled atoms incorporated. nih.gov

A key application of this methodology is in the study of specialized or secondary metabolites, which are often unique to a particular organism or condition. osti.gov For instance, in studies of fungal metabolism, feeding experiments with isotopically labeled precursors can elucidate the building blocks of complex natural products. In one such study, the use of [1-13C]-L-tyrosine was instrumental in confirming the biosynthetic origins of a novel polyketide-shikimate-NRPS-hybrid compound. nih.gov The incorporation of the 13C label from tyrosine into a specific position of the new molecule provided definitive evidence of its role as a precursor. nih.gov

The table below illustrates hypothetical data from an experiment aimed at identifying novel tyrosine-derived metabolites in a fungal culture supplemented with L-TYROSINE (1-13C).

Detected Mass Feature (m/z)Corresponding 13C-Labeled Feature (m/z)Mass Shift (Da)Putative IdentificationEvidence of Tyrosine Incorporation
254.102255.105+1.003Novel Dihydroxyphenyl-DerivativeConfirmed
312.123313.126+1.003Unknown Peptide FragmentConfirmed
450.187451.190+1.003Novel Alkaloid StructureConfirmed

In a more complex scenario involving a novel proteomic approach, researchers used "heavy" (13C-labeled) tyrosine to unequivocally identify new substrates of tyrosine kinases. nih.gov This method allowed them to distinguish genuinely phosphorylated proteins from non-specific binders in immunoprecipitation experiments. nih.gov A notable finding from this approach was the identification of polymerase I and transcript release factor as a novel substrate in the insulin (B600854) signaling pathway, demonstrating the power of using labeled tyrosine to uncover new players in cellular signaling. nih.gov

Profiling Active Metabolic Pathways with L-TYROSINE (1-13C)

L-TYROSINE (1-13C) serves as a critical tracer for mapping the activity of metabolic pathways that utilize tyrosine. By monitoring the incorporation and distribution of the 13C label into various downstream metabolites, researchers can gain a quantitative understanding of metabolic flux and pathway dynamics. researchgate.netnih.gov This technique, known as 13C Metabolic Flux Analysis (13C-MFA), is essential for elucidating how cells utilize precursors to synthesize biomolecules under different physiological or pathological conditions. nih.govfrontiersin.org

When L-TYROSINE (1-13C) is introduced into a biological system, the labeled carbon atom can appear in a variety of connected metabolic networks. Tyrosine is a non-essential amino acid that is a precursor for several key biological molecules, including catecholamine neurotransmitters (dopamine, norepinephrine (B1679862), epinephrine), thyroid hormones, and melanin (B1238610) pigments. caymanchem.com Furthermore, its degradation contributes to the central carbon metabolism. Therefore, tracing the 13C label from L-TYROSINE (1-13C) can reveal the relative activity of these diverse pathways. researchgate.net

For example, in studies of plant metabolism, researchers have used 13C-labeled tyrosine and phenylalanine to dissect the complex phenylpropanoid pathway. researchgate.netfrontiersin.org This pathway generates a wide array of secondary metabolites crucial for plant development and defense. By quantifying the incorporation of 13C from labeled precursors into various phenylpropanoids, it is possible to determine the relative contributions of different enzymatic routes. osti.govresearchgate.net For instance, studies in sorghum demonstrated that both phenylalanine and tyrosine can serve as precursors for p-coumaric acid, a key intermediate, and that the relative flux from each amino acid varies between different tissues and metabolites. osti.govresearchgate.net

The following table presents hypothetical data illustrating how L-TYROSINE (1-13C) can be used to profile the activity of different metabolic pathways in cultured neuronal cells. The data shows the percentage of 13C enrichment in key metabolites downstream of tyrosine.

MetabolitePathway% 13C Enrichment (Control)% 13C Enrichment (Stimulated)Interpretation
L-DOPACatecholamine Synthesis15.2%45.8%Increased flux towards dopamine (B1211576) synthesis upon stimulation.
HomogentisateTyrosine Catabolism30.5%28.9%No significant change in the rate of tyrosine degradation.
p-Coumaric AcidPhenylpropanoid Pathway Analog5.1%5.3%Minor pathway activity in these cells, unaffected by stimulus.
FumarateTCA Cycle2.3%2.5%Stable, low-level contribution from tyrosine catabolism to the TCA cycle.

This type of analysis provides a dynamic view of metabolism, showing how cells reroute metabolic flux in response to stimuli. nih.gov In the context of proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using labeled tyrosine can quantify changes in protein abundance and identify which proteins are actively being synthesized. ckgas.com By combining metabolomic and proteomic data from L-TYROSINE (1-13C) labeling experiments, a comprehensive picture of cellular physiology can be constructed, linking pathway activity to functional protein expression. sigmaaldrich.com

L Tyrosine 1 13c in Diverse Biological Research Models

Microbial Systems for L-TYROSINE (1-13C) Metabolism Studies

The stable isotope-labeled amino acid, L-TYROSINE (1-13C), serves as a critical tracer in metabolic flux analysis (MFA) to quantitatively investigate the intracellular carbon fluxes within microbial systems. researchgate.netnih.govosti.gov By introducing L-TYROSINE (1-13C) into the culture medium, researchers can track the path of the 13C-labeled carbon atom as it is incorporated into various metabolites. This technique provides a detailed map of the active metabolic pathways and their relative activities. osti.gov

In microorganisms, L-tyrosine is synthesized from prephenate, an intermediate in the shikimate pathway. wikipedia.org The metabolism of tyrosine can lead to the production of a wide array of valuable natural products, including flavonoids and phenolic acids. researchgate.net Understanding the flux through these pathways is essential for metabolic engineering efforts aimed at overproducing these compounds. researchgate.net

¹³C-Metabolic Flux Analysis (¹³C-MFA) involves culturing microorganisms on a ¹³C-labeled substrate, such as L-TYROSINE (1-13C), until a metabolic and isotopic steady state is reached. researchgate.net The labeling patterns of intracellular metabolites, particularly proteinogenic amino acids, are then analyzed using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net By comparing the experimentally measured labeling patterns with those predicted by a computational model of the organism's metabolic network, the intracellular metabolic fluxes can be quantified. researchgate.netnih.gov This approach has been instrumental in elucidating the central carbon metabolism of various microorganisms and identifying metabolic bottlenecks. nih.govfrontiersin.org For instance, studies have used this method to understand how microorganisms like Escherichia coli respond to environmental stressors such as the presence of phenol (B47542), revealing that phenol inhibits citrate (B86180) synthase, leading to a decrease in the tricarboxylic acid (TCA) cycle flux and reduced growth. frontiersin.org

Engineered Microbial Strains for Tyrosine Production Research

Metabolic engineering has been extensively used to develop microbial strains with enhanced production of L-tyrosine and its derivatives. nih.gov These efforts often involve the use of isotopically labeled compounds like L-TYROSINE (1-13C) to trace metabolic pathways and verify the effects of genetic modifications.

Advances in genetic engineering have enabled the creation of engineered strains of E. coli and Corynebacterium glutamicum for the industrial production of L-tyrosine. wikipedia.orgasm.org Researchers have successfully converted a tryptophan-producing strain of C. glutamicum into a tyrosine producer by introducing genes for desensitized enzymes in the tyrosine biosynthetic pathway. asm.org

In E. coli, a common host for producing aromatic compounds, researchers have engineered strains to produce various tyrosine-derived chemicals. frontiersin.org For example, by overexpressing the tyrosine ammonia-lyase (TAL) gene, which converts tyrosine to p-coumaric acid, in a tyrosine-overproducing E. coli strain, significant production of p-coumaric acid has been achieved. frontiersin.org Further engineering has led to the production of other valuable compounds like tyrosol and hydroxytyrosol. frontiersin.org The use of L-TYROSINE (1-13C) in such studies allows for precise tracking of the carbon flow from tyrosine to the desired product, confirming pathway functionality and quantifying yields.

The table below summarizes some research findings on engineered microbial strains for tyrosine and derivative production:

Microorganism Engineering Strategy Product Key Findings Reference
Corynebacterium glutamicumIntroduction of desensitized DS and PD genes into a tryptophan-producing strain.L-TyrosineConverted a tryptophan producer into a tyrosine producer. asm.org
Escherichia coliOverexpression of tyrosine ammonia-lyase (tal) gene from Saccharothrix espanaensis.p-Coumaric acidAchieved production of 974 mg/L of p-coumaric acid in shake flask cultures. frontiersin.org
Escherichia coliOverexpression of genes for the yeast Ehrlich pathway.TyrosolProduced 1,469 mg/L of tyrosol from tyrosine. frontiersin.org
Pseudomonas putida KT2440Heterologous expression of tyrosine ammonia-lyase (TAL) from Rhodobacter sphaeroides.p-Coumaric acidSuccessfully converted L-tyrosine to p-coumaric acid. mdpi.com
Escherichia coliExpression of phenylalanine hydroxylase from Gulbenkiania sp. and cofactor regeneration enzymes.L-TyrosineProduced 4.63 g/L of tyrosine from phenylalanine. researchgate.net

In Vitro Cellular Systems and Cell Culture Models utilizing L-TYROSINE (1-13C)

L-TYROSINE (1-13C) is a valuable tool in in vitro cellular systems and cell culture models to study various aspects of cellular metabolism. medchemexpress.com It is used as a tracer to investigate amino acid uptake, protein synthesis, and the biosynthesis of neurotransmitters and other metabolites. sigmaaldrich.com

Cell culture media are often supplemented with L-tyrosine to support cell growth and viability. L-TYROSINE (1-13C) can be incorporated into stable isotope labeling by amino acids in cell culture (SILAC) protocols for quantitative proteomics. It also allows for metabolic flux analysis in mammalian cells, providing insights into how cellular metabolism is reprogrammed in different states, such as in cancer. vanderbilt.edu For example, isotopically nonstationary MFA has been used in B-cells to map metabolic reprogramming induced by the Myc oncogene, revealing a global upregulation of amino acid consumption. vanderbilt.edu

In neurobiology research, PC12 cells, a rat pheochromocytoma cell line, are a common model for studying dopamine (B1211576) production. biorxiv.orgmdpi.com Studies have used these cells to investigate how different concentrations of phenylalanine and tyrosine affect dopamine synthesis. biorxiv.org L-TYROSINE (1-13C) can be used in such models to trace the conversion of tyrosine to L-DOPA by tyrosine hydroxylase, the rate-limiting step in dopamine synthesis. wikipedia.org Research has shown that both low and high levels of tyrosine can decrease cellular dopamine levels in PC12 cells. biorxiv.org

The table below presents examples of research utilizing L-TYROSINE (1-13C) in cell culture models:

Cell Line Research Focus Key Findings Reference
SY5Y NeuroblastomaStable Isotope Labeling of Amino Acids in Cell Culture (SILAC)L-Tyrosine is used as a supplement in the culture medium.
P493-6 B-cellsIsotopically nonstationary ¹³C flux analysis of Myc-induced metabolic reprogrammingHigh Myc expression led to increased consumption of amino acids relative to glucose. vanderbilt.edu
PC12 cellsEffects of tyrosine levels on dopamine productionBoth low and high tyrosine concentrations decreased cellular dopamine and tyrosine hydroxylase levels. biorxiv.org
Chinese Hamster Ovary (CHO) cellsComparison of L-tyrosine containing dipeptides for antibody productionL-Prolyl-L-tyrosine increased intracellular ATP availability. ¹³C flux studies were suggested for further investigation. nih.gov
B16F10 melanoma cellsUptake of radiolabeled benzamides for melanoma imagingPretreatment with L-tyrosine enhanced melanin (B1238610) synthesis and uptake of the imaging probe. researchgate.net

Animal Models (Non-Human) for L-TYROSINE (1-13C) Tracer Studies

L-TYROSINE (1-13C) is employed in non-human animal models to conduct tracer studies that investigate whole-body and tissue-specific metabolism in vivo. These studies provide crucial information on protein synthesis rates, amino acid kinetics, and the regulation of metabolic pathways under various physiological and pathological conditions.

One of the key applications is the measurement of protein synthesis rates. snmjournals.org By infusing L-TYROSINE (1-13C) and measuring its incorporation into proteins over time, researchers can quantify the rate of protein synthesis in different tissues. This has been applied in models of cancer to assess tumor metabolism. snmjournals.orgsnmjournals.org For instance, studies in rats with Walker 256 carcinosarcoma have used L-[1-¹⁴C]tyrosine (a radioactive isotope, but the principle is similar to stable isotopes) to demonstrate that the primary fate of tyrosine in tumor tissue is incorporation into proteins. snmjournals.org

Tracer studies with labeled tyrosine are also used to investigate the conversion of phenylalanine to tyrosine, a critical metabolic step catalyzed by phenylalanine hydroxylase. nih.gov By using a combination of labeled phenylalanine and tyrosine tracers, it is possible to determine the rate of this conversion. nih.gov

The data from these animal studies are essential for building and validating kinetic models of human metabolism. snmjournals.org While there are differences between human and rodent metabolism, animal models provide a vital platform for initial in-depth metabolic studies that are not always feasible in humans. diva-portal.org

The following table details findings from animal model studies using labeled tyrosine:

Animal Model Tracer Research Focus Key Findings Reference
Rats with Walker 256 carcinosarcomaL-[1-¹⁴C]tyrosineInvestigation of a kinetic model to measure protein synthesis ratesThe main metabolic pathway for tyrosine in tumor tissue was incorporation into proteins. snmjournals.org
RatsL-[¹⁸F]FET (a tyrosine analog)Tumor imaging and biodistributionEnhanced uptake in tumor tissue reflects increased regional protein synthesis rates. snmjournals.org
Adult men (human study for methodological comparison)[¹⁵N]phenylalanine and [²H₂]tyrosineIn vivo regulation of phenylalanine hydroxylation to tyrosineThe synthesis of tyrosine via phenylalanine hydroxylation is regulated to meet the needs for protein synthesis. physiology.org

Emerging Research Directions and Methodological Advances for L Tyrosine 1 13c

Development of Advanced Computational Models for L-TYROSINE (1-13C) Isotopic Data

The use of L-tyrosine labeled with carbon-13 at the first carbon position, L-TYROSINE (1-13C), serves as a powerful tracer in metabolic research. medchemexpress.commedchemexpress.com To fully harness the potential of the isotopic data generated from these studies, the development of sophisticated computational models is crucial. These models are essential for translating raw mass spectrometry data into meaningful biological insights, such as the rates of metabolic reactions, known as fluxes. researchgate.netosti.gov

Kinetic models, which are systems of ordinary differential equations, are particularly valuable as they describe how metabolite concentrations and reaction fluxes change over time. uminho.pt This dynamic approach allows researchers to understand the interdependencies between different metabolic pathways. uminho.pt For instance, in the context of producing L-tyrosine in microorganisms like Escherichia coli, kinetic models can simulate the effects of genetic modifications on the central carbon metabolism to identify the most effective strategies for overproduction. uminho.pt Such models can incorporate data from various stoichiometric and kinetic frameworks to enhance their accuracy and predictive power. uminho.pt

Metabolic Flux Analysis (MFA) is a key computational technique that utilizes isotopic labeling data, such as that from L-TYROSINE (1-13C), to quantify intracellular metabolic fluxes. osti.govnih.gov The process involves several steps:

Tracer Selection: Choosing a specific isotopically labeled substrate, like [1-¹³C]glucose, which produces distinctly labeled intermediates depending on the metabolic pathway taken. osti.gov

Isotopomer Analysis: Measuring the mass isotopologue distributions (MIDs) of key metabolites, often protein-bound amino acids, using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net

Computational Flux Estimation: Using an isotopomer model that represents the metabolic network to simulate the labeling data. The fluxes are then estimated by minimizing the difference between the measured and simulated MIDs. researchgate.net

Recent advancements have led to the development of semi-automated pipelines, such as fluxTrAM, which streamline the process from raw mass spectrometry data to genome-scale flux predictions. biorxiv.org These pipelines integrate various software packages to handle data processing, generate metabolite structure databases, and perform metabolic flux analysis, thereby overcoming interdisciplinary barriers. biorxiv.org Furthermore, approaches like isotopically nonstationary MFA (INST-MFA) have proven effective for determining fluxes in complex systems like mammalian cells, where achieving a steady isotopic state can be challenging. vanderbilt.edu

Below is a table summarizing different computational modeling approaches and their applications in metabolic research involving isotopic tracers.

Modeling ApproachDescriptionKey Applications
Kinetic Modeling Uses ordinary differential equations to model the dynamic changes in metabolite concentrations and reaction fluxes. uminho.ptIdentifying gene targets for metabolic engineering, simulating the effect of genetic modifications on production pathways. uminho.pt
13C-Metabolic Flux Analysis (13C-MFA) Quantifies intracellular metabolic fluxes by analyzing the distribution of isotopic labels from a tracer substrate. osti.govnih.govDelineating pathway preferences (e.g., glycolysis vs. pentose (B10789219) phosphate (B84403) pathway), identifying metabolic bottlenecks, understanding cellular physiology. osti.gov
Isotopically Nonstationary MFA (INST-MFA) A variation of MFA that does not require the assumption of isotopic steady state, making it suitable for dynamic systems. vanderbilt.eduQuantifying metabolic fluxes in mammalian cells and other systems where steady state is not reached quickly. vanderbilt.edu
Integrated Genome-Scale Models Combines isotopic tracer data with comprehensive, genome-scale metabolic network reconstructions. biorxiv.orgPredicting metabolic reaction fluxes on a genome-wide scale, integrating multi-omics data. biorxiv.org

Integration of L-TYROSINE (1-13C) Tracing with Multi-Omics Data

The integration of data from L-TYROSINE (1-13C) tracing experiments with other "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful systems biology approach to unravel complex biological questions. osti.govnih.gov This multi-omics integration allows for a more comprehensive understanding of how cellular processes are regulated and how they respond to various stimuli or disease states. mdpi.comdiva-portal.org

By combining L-TYROSINE (1-13C) tracing with proteomics, researchers can investigate the dynamics of protein synthesis and turnover. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used proteomic technique where cells are cultured in media containing either a "light" (unlabeled) or a "heavy" (isotope-labeled) form of an amino acid, such as L-tyrosine. ckgas.com This allows for the direct comparison of protein abundance between different cell populations. When combined with L-TYROSINE (1-13C) tracing, which measures metabolic fluxes, it becomes possible to link changes in the proteome to alterations in metabolic pathways. For example, a study on thiazolidinedione-induced cardiotoxicity used an integrative analysis of toxicoproteomics and toxicometabolomics to identify a network of co-regulated proteins and metabolites, with L-tyrosine being a prominent hub feature. nih.gov This approach revealed a metabolic shift from fatty acid oxidation to anaerobic glycolysis, providing molecular insights into the observed cardiotoxicity. nih.gov

The integration of metabolomics and transcriptomics with L-TYROSINE (1-13C) data can elucidate how changes in gene expression impact metabolic function. mdpi.com For instance, in studies of heat stress on intestinal cells, integrated metabolomic and transcriptomic analyses have identified L-tyrosine as a key metabolic marker and revealed that differentially regulated genes are involved in processes like cell cycle, immune regulation, and metabolic control. mdpi.com Similarly, in cancer research, combining omics data with metabolic models has helped to understand the complex metabolic reprogramming that occurs in tumor cells. annualreviews.org

The following table presents examples of how integrating L-TYROSINE (1-13C) tracing with other omics data can provide deeper biological insights.

Integrated Omics DataBiological QuestionKey Findings
Proteomics & Metabolomics Understanding the molecular mechanisms of drug-induced cardiotoxicity. nih.govIdentified a network of co-regulated proteins and metabolites, including L-tyrosine, revealing a metabolic shift towards anaerobic glycolysis. nih.gov
Transcriptomics & Metabolomics Investigating the cellular response to heat stress. mdpi.comL-tyrosine was identified as a key metabolic marker, and differentially regulated genes were linked to immune and metabolic regulation. mdpi.com
Genomics, Transcriptomics & Proteomics Elucidating the genetic and biochemical basis of engineered metabolite overproduction. pnas.orgIdentified specific chromosomal mutations and global regulators responsible for increased L-tyrosine production in E. coli. pnas.org
Multi-Omics & Imaging Discovering new insights into brain diseases like Alzheimer's and Parkinson's. nih.govCombining imaging data with genomics, transcriptomics, and metabolomics helps to identify potential diagnostic and therapeutic targets. nih.gov

Innovative L-TYROSINE (1-13C) Labeling Strategies for Complex Biological Questions

Innovative labeling strategies using L-TYROSINE (1-13C) and other isotopically labeled compounds are continually being developed to address increasingly complex biological questions. These strategies go beyond simple tracer experiments to probe specific aspects of protein structure, function, and metabolic regulation.

One area of innovation is in the field of structural biology, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Site-selective labeling of proteins with ¹³C is crucial for studying protein dynamics at an atomic resolution. nih.gov While glucose is a common carbon source for producing ¹³C-labeled proteins in bacterial expression systems, researchers have explored the use of other precursors to achieve more specific labeling patterns. For example, using site-selectively ¹³C-enriched erythrose as a precursor can lead to more selective and higher levels of ¹³C incorporation in the aromatic side chains of phenylalanine, tyrosine, and tryptophan compared to using glucose. nih.gov This allows for the study of specific local processes like ring-flips and proton-transfer reactions. nih.gov Furthermore, the development of chemo-enzymatic synthesis methods has enabled the production of various isotopomers of L-tyrosine and other amino acids, which are essential for detailed mechanistic studies of enzymes. d-nb.infoacs.org

Another innovative application of L-TYROSINE (1-13C) is in the study of melanin (B1238610) synthesis. Traditional methods for measuring melanin levels cannot distinguish between its synthesis and degradation. A novel method has been developed that uses [U-¹³C] tyrosine (uniformly labeled with ¹³C) as a tracer to measure both eumelanin (B1172464) and pheomelanin synthesis by tracking the fate of the labeled tyrosine using liquid chromatography-mass spectrometry (LC-MS). researchgate.net This provides a dynamic measure of melanin production.

In the context of metabolic engineering, combinatorial approaches are being used to optimize the production of L-tyrosine and its derivatives. pnas.orgfrontiersin.org These methods involve creating diverse genetic libraries and using high-throughput screening to identify strains with improved production phenotypes. For example, global transcription machinery engineering (gTME) has been used to successfully isolate E. coli strains with significantly increased L-tyrosine production. pnas.org

The following table highlights some innovative labeling strategies and their applications.

Labeling StrategyApplicationDescription
Site-Selective Labeling with Erythrose Protein NMR Spectroscopy. nih.govUsing ¹³C-enriched erythrose as a precursor for bacterial protein expression to achieve more selective labeling of aromatic amino acid side chains for dynamics studies. nih.gov
Uniformly Labeled [U-¹³C] Tyrosine Tracing Measuring Melanin Synthesis. researchgate.netTracking the fate of [U-¹³C] tyrosine with LC-MS to quantify the synthesis rates of eumelanin and pheomelanin. researchgate.net
Chemo-Enzymatic Synthesis of Isotopomers Mechanistic Enzymology. d-nb.infoCombining chemical synthesis and enzymatic reactions to produce specifically labeled amino acids for kinetic isotope effect studies. d-nb.info
Global Transcription Machinery Engineering (gTME) Metabolic Engineering. pnas.orgA combinatorial approach that uses mutagenesis of global regulators to create diverse phenotypes for screening and isolating strains with enhanced L-tyrosine production. pnas.org

Q & A

Q. How is L-Tyrosine (1-13C) synthesized, and what analytical methods validate its isotopic purity?

L-Tyrosine (1-13C) is synthesized via enzymatic or chemical incorporation of 13C at the C1 position. Isotopic purity (≥99% 13C) is validated using nuclear magnetic resonance (NMR) spectroscopy to confirm the position and enrichment of the label. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) ensures chemical purity (>98%) and absence of unlabeled contaminants .

Q. Why is the C1 position of L-Tyrosine specifically labeled with 13C in metabolic studies?

The C1 carbon is a key intermediate in the shikimate pathway and aromatic amino acid metabolism. Labeling this position allows precise tracking of tyrosine incorporation into proteins, neurotransmitters (e.g., dopamine), or secondary metabolites via 13C-NMR or isotope-ratio mass spectrometry (IRMS). This facilitates kinetic studies of metabolic flux in central carbon pathways .

Q. What protocols ensure stable solubility of L-Tyrosine (1-13C) in aqueous solutions for cell culture experiments?

Dissolve L-Tyrosine (1-13C) in 50 mM HEPES buffer (pH 7.0–8.0) under anaerobic conditions to prevent oxidation. Pre-warm solutions to 37°C and filter-sterilize (0.22 µm). Monitor solubility using UV-Vis spectroscopy at 274 nm (tyrosine’s absorbance maxima) and adjust pH to avoid precipitation, as solubility decreases below pH 5 .

Q. How is isotopic cross-contamination minimized during experimental workflows?

Use dedicated glassware and consumables for 13C-labeled compounds. Perform control experiments with unlabeled tyrosine to establish baseline signals. Validate absence of cross-talk in MS or NMR datasets by comparing isotopic patterns and retention times .

Advanced Research Questions

Q. How can L-Tyrosine (1-13C) resolve contradictions in kinetic data for enzyme mechanisms (e.g., tyrosine hydroxylase)?

Isotopic labeling enables time-resolved 13C tracing to distinguish between rate-limiting steps (e.g., substrate binding vs. catalytic oxidation). For example, in tyrosine hydroxylase studies, monitor 13C incorporation into L-DOPA using liquid chromatography (LC)-MS to quantify enzyme turnover under varying O2 concentrations .

Q. What experimental designs address conflicting reports on L-Tyrosine’s role in hydrate inhibition (e.g., weak inhibitor alone vs. synergistic effects with MEG)?

Replicate induction time experiments using a high-pressure autoclave under controlled pH (4–9). Compare L-Tyrosine (1-13C) alone and with MEG, using gas chromatography (GC) to quantify hydrate formation. The 13C label allows tracking tyrosine’s interaction with hydrate surfaces via isotopic imaging, clarifying pH-dependent solubility effects .

Q. How is L-Tyrosine (1-13C) integrated into isotope-guided flux balance analysis (FBA) for microbial systems?

Incorporate 13C metabolic flux analysis (13C-MFA) with genome-scale models. Feed L-Tyrosine (1-13C) to E. coli or yeast cultures, extract intracellular metabolites, and quantify 13C enrichment in downstream products (e.g., fumarate, succinate) via GC-MS. Use computational tools like INCA to map flux distributions and identify rate-limiting enzymes .

Q. What safeguards ensure reproducibility in cell-free protein synthesis systems using L-Tyrosine (1-13C)?

Standardize reaction conditions: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 2 mM ATP. Include protease inhibitors and validate tyrosine incorporation into target proteins via SDS-PAGE with 13C isotopic mass shifts detected by MALDI-TOF MS. Report lot-specific purity data from suppliers (e.g., Cambridge Isotope Laboratories) to mitigate batch variability .

Methodological Considerations

Q. How are conflicting physicochemical properties (e.g., pKa, log P) reconciled in formulation studies?

Refer to primary literature for context-specific values. For example, L-Tyrosine (1-13C) has a pKa of 2.24 (carboxyl), 9.04 (amine), and 10.07 (phenolic OH). Use potentiometric titration under experimental conditions (e.g., ionic strength, temperature) to refine log P (octanol-water partition coefficient) for drug delivery applications .

Q. What statistical frameworks are recommended for analyzing dose-response data in 13C tracer studies?

Apply nonlinear regression models (e.g., Hill equation) to quantify EC50 values for tyrosine uptake. Use ANOVA with post-hoc Tukey tests to compare 13C enrichment across treatment groups. For small sample sizes, employ Bayesian hierarchical models to account for isotopic measurement uncertainty .

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